molecular formula C8H18N2 B2762454 (3S,5R)-1-ethyl-3,5-dimethylpiperazine CAS No. 1932080-04-0

(3S,5R)-1-ethyl-3,5-dimethylpiperazine

Cat. No. B2762454
CAS RN: 1932080-04-0
M. Wt: 142.246
InChI Key: WETMGCUENOHMKS-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process can vary greatly depending on the complexity of the molecule.


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the chemical bonds that hold the atoms together . This can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo often depends on its functional groups .


Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, solubility, and density. Chemical properties describe how a compound reacts with other substances .

Scientific Research Applications

  • Grapes and Wine Aroma Role: Rotundone is a key contributor to the distinctive “black pepper” aroma found in certain grape varieties, particularly Syrah and some cool-climate Shiraz wines .
  • Oak-Aged Spirits Flavor Potential Contribution: It may contribute to the characteristic “woody” flavor profile, although further research is needed to confirm this definitively .
  • Herbs and Spices Presence: Rotundone has been identified in various herbs and spices, including black pepper, marjoram, geranium, rosemary, and chicory coffee .
  • Peptide Conformation Studies Research Context: Dietrich and Lubell synthesized enantiopure pyrrolizidinone amino acids using a precursor containing (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid .
  • Synthetic Methodology

    • Synthesis : Researchers have developed a straightforward method for synthesizing (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone starting from D-pyroglutaminol .
  • Quantification Methods Validated Approach: A stable isotope dilution analysis, solid-phase extraction, and gas chromatography-mass spectrometry method has been established for efficient quantification of rotundone in grapes and wine .

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

properties

IUPAC Name

(3R,5S)-1-ethyl-3,5-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMGCUENOHMKS-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NC(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@H](N[C@H](C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5R)-1-ethyl-3,5-dimethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.